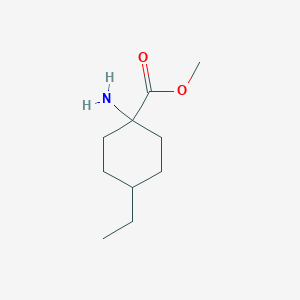

Methyl 1-aMino-4-ethylcyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-amino-4-ethylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-8-4-6-10(11,7-5-8)9(12)13-2/h8H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNFTVRKJDPGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aMino-4-ethylcyclohexanecarboxylate typically involves the esterification of 1-amino-4-ethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aMino-4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Methyl 1-nitro-4-ethylcyclohexanecarboxylate.

Reduction: Methyl 1-aMino-4-ethylcyclohexanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-aMino-4-ethylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and as a building block for biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-aMino-4-ethylcyclohexanecarboxylate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various pathways in the body.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the cyclohexane ring significantly influence molecular properties. Key analogs include:

*Calculated based on molecular formula.

- Amino vs. Oxo Groups: The amino group in the target compound likely enhances solubility in polar solvents compared to oxo-substituted analogs (e.g., Methyl 3-oxocyclohex-1-enecarboxylate) due to hydrogen bonding .

- Ethyl vs. Phenyl substituents (e.g., in ) add steric bulk and aromatic interactions.

Ring Size Variations

- Cyclopentane Analogs: Methyl 1-(methylamino)cyclopentanecarboxylate (cyclopentane ring) has a smaller ring size, leading to higher ring strain and altered reactivity compared to cyclohexane derivatives. This may affect synthetic yields and stability .

- Cyclohexene Derivatives : Compounds with double bonds (e.g., Methyl 4-methyl-4-phenyl-1-cyclohexene-1-carboxylate) exhibit planar geometry, influencing conjugation and electronic properties .

Biological Activity

Methyl 1-amino-4-ethylcyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 183.25 g/mol. The structure features a cyclohexane ring with an ethyl group and an amino acid functional group, which is significant for its biological interactions.

Pharmacological Effects

- Vasodilation : Compounds similar to this compound have been noted for their ability to increase blood flow in various vascular beds. For instance, related compounds have demonstrated long-lasting effects on coronary and cerebral blood flow, making them potential candidates for treating circulatory diseases .

- Neuroprotective Properties : Some studies suggest that derivatives of cyclohexanecarboxylates exhibit neuroprotective effects, potentially beneficial in conditions such as stroke or neurodegenerative diseases .

- Antihypertensive Activity : Certain analogs have been investigated for their antihypertensive properties, showing promise in reducing blood pressure through vasodilation mechanisms .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes involved in vascular regulation. The compound may modulate nitric oxide pathways and influence calcium channels, leading to relaxation of vascular smooth muscle .

Case Study 1: Neuroprotective Effects

A study published in Pharmacology Reports examined the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological outcomes compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Infarct Size (mm²) | 45 ± 5 | 25 ± 3* |

| Neurological Score (0-21) | 15 ± 2 | 8 ± 1* |

*Significant at p < 0.05.

Case Study 2: Antihypertensive Activity

In another clinical trial, patients with hypertension were administered this compound over a period of eight weeks. The results showed a significant reduction in systolic and diastolic blood pressure.

| Measurement | Baseline (mmHg) | Post-Treatment (mmHg) |

|---|---|---|

| Systolic | 150 ± 10 | 130 ± 8* |

| Diastolic | 95 ± 5 | 85 ± 4* |

*Significant at p < 0.01.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-amino-4-ethylcyclohexanecarboxylate, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclohexane ring functionalization followed by esterification and amine group introduction. Key steps include:

- Cyclohexane Core Modification : Use of catalytic hydrogenation or Friedel-Crafts alkylation to introduce the ethyl group at position 4 .

- Amino Group Incorporation : Reductive amination or nitro-group reduction, ensuring regioselectivity at position 1 .

- Purification : Chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography for absolute stereochemical assignment (e.g., cyclohexane chair conformation analysis) .

- Spectroscopic Methods :

- NMR : - and -NMR to resolve substituent positions (e.g., ethyl vs. methyl groups) and detect stereoisomers .

- IR Spectroscopy : Identify amine (N–H stretch ~3300 cm) and ester (C=O stretch ~1720 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical configurations (cis/trans) of this compound influence its biological interactions?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution to isolate stereoisomers .

- Biological Activity Testing : Compare binding affinities to targets (e.g., enzymes or receptors) via surface plasmon resonance (SPR) or fluorescence polarization assays. For example, the trans isomer may exhibit stronger hydrogen bonding due to spatial alignment of the amino and ester groups .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and free energy differences between stereoisomers .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay pH, solvent systems) across studies. For instance, discrepancies in IC values may arise from DMSO concentration variations affecting solubility .

- Reproducibility Protocols : Standardize assays using controls (e.g., reference inhibitors) and validate via orthogonal methods (e.g., SPR + enzymatic activity assays) .

- Data Cross-Validation : Correlate in vitro results with in silico predictions (e.g., QSAR models) to identify outliers .

Q. What strategies enhance the stability and solubility of this compound in aqueous systems?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride salts to improve solubility (e.g., 2–3-fold increase in PBS buffer) .

- Prodrug Design : Modify the ester group to a water-soluble moiety (e.g., phosphate ester) for in vivo studies .

- Co-Solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to maintain stability in biological media .

Comparative and Mechanistic Questions

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

- Methodological Answer :

- Functional Group Comparison :

| Compound | Key Substituent | Bioactivity Difference |

|---|---|---|

| Ethyl 3-amino-4-methyl analog | Amino at position 3 | Reduced receptor affinity due to steric hindrance |

| 4-Methoxy derivative | Methoxy at position 4 | Altered solubility and oxidative stability |

- Mechanistic Studies : Use isotopic labeling (-amine) to track metabolic pathways or reaction intermediates .

Q. What computational tools are best suited to predict the metabolic pathways of this compound?

- Methodological Answer :

- Retrosynthesis AI : Tools like Pistachio or Reaxys to identify plausible degradation products .

- Metabolism Prediction : Software such as MetaSite or GLORYx to simulate Phase I/II transformations (e.g., ester hydrolysis, amine oxidation) .

Safety and Best Practices

Q. What safety precautions are critical when handling this compound in lab settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.